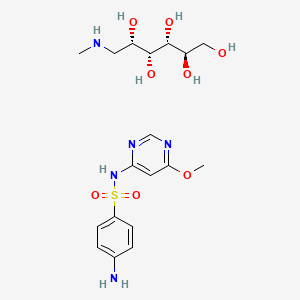

Sulfamonometoxine N-methylglucamine salt

Description

Contextualization within Antimicrobial Research

Sulfamonometoxine N-methylglucamine salt is situated within the broader context of the ongoing scientific effort to develop and optimize antimicrobial agents. Sulfonamides were among the first classes of synthetic antimicrobial drugs to be widely used and remain relevant in both human and veterinary medicine. msdvetmanual.comwikipedia.org They are primarily utilized for their antibacterial properties against a wide array of pathogens. patsnap.com The study of specific salt formulations, such as the N-methylglucamine salt of sulfamonomethoxine (B1681783), represents a targeted approach within antimicrobial research to enhance the therapeutic properties of established antibiotics.

Significance of Sulfonamide Derivatives in Scientific Inquiry

Sulfonamide derivatives are a significant class of compounds in medicinal chemistry due to their broad range of biological activities. wikipedia.org Their primary and most well-studied function is as antimicrobial agents. msdvetmanual.com

The mechanism of action for antibacterial sulfonamides is well-established. They act as competitive inhibitors of the enzyme dihydropteroate (B1496061) synthase (DHPS). patsnap.comtoku-e.com This enzyme is crucial for bacteria in the synthesis of folic acid (vitamin B9), which is an essential nutrient for the production of nucleic acids and proteins. patsnap.com By blocking this pathway, sulfonamides inhibit the growth and replication of bacteria, an effect that is described as bacteriostatic. wikipedia.orgpatsnap.com Humans are not affected by this mechanism as they obtain folic acid from their diet, rather than synthesizing it. wikipedia.orgpatsnap.com

Scientific inquiry into sulfonamide derivatives is driven by their efficacy against a wide spectrum of gram-positive and some gram-negative bacteria. patsnap.com Research continues to explore new derivatives and formulations to improve efficacy and address challenges such as antimicrobial resistance. patsnap.com

Rationale for Comprehensive Study of this compound

The primary rationale for the scientific investigation of this compound stems from the physicochemical properties of its parent compound, sulfamonomethoxine. Sulfamonomethoxine is described as being practically insoluble in water. nihs.go.jpmedchemexpress.com Poor water solubility can limit the bioavailability and formulation options for a drug, particularly for injectable preparations. nih.govpharmainform.com

Meglumine (B1676163) (N-methylglucamine) is an organic amine sugar that is frequently used in pharmaceuticals as an excipient to enhance the solubility and stability of poorly water-soluble acidic drugs. nih.govpharmainform.comsigmaaldrich.com By forming a salt with a poorly soluble acidic drug, meglumine can significantly increase its aqueous solubility. pharmainform.com This enhancement of solubility is a key strategy for improving a drug's dissolution rate and subsequent bioavailability, especially for parenteral administration. nih.govsigmaaldrich.com

Therefore, the creation and study of this compound are based on the hypothesis that this salt form will exhibit improved solubility and pharmacokinetic properties compared to sulfamonomethoxine alone. A key area of investigation has been to determine if this salt formulation leads to more favorable drug concentrations in the body after administration.

A comparative pharmacokinetic study in rats provides evidence supporting this rationale. The research demonstrated that the intramuscular administration of the N-methylglucamine salt of sulfamonomethoxine resulted in higher concentrations of the compound in the blood and organs compared to the enteral administration of sulfamonomethoxine. nih.gov Furthermore, the time to reach maximum concentration was significantly shorter with the salt form. nih.gov

Detailed Research Findings

The following table summarizes the findings from a pharmacokinetic study in rats, comparing the administration of this compound with sulfamonomethoxine.

| Parameter | Sulfamonometoxine (Oral Administration) | This compound (Intramuscular Injection) | Reference |

| Relative Concentration in Blood & Organs | Lower | Higher | nih.gov |

| Time to Maximal Concentration | 3 - 6 hours | 30 minutes - 1 hour | nih.gov |

This interactive table summarizes key pharmacokinetic differences observed in a study on rats.

These findings indicate that the N-methylglucamine salt formulation significantly alters the pharmacokinetic profile of sulfamonomethoxine, leading to more rapid and higher levels of the drug in the body following intramuscular administration. nih.gov Doubling the dose of the injectable salt form led to a comparatively higher content of the compound in the rats' organisms than the oral administration of the parent drug. nih.gov

Properties

CAS No. |

53607-04-8 |

|---|---|

Molecular Formula |

C18H29N5O8S |

Molecular Weight |

475.5 g/mol |

IUPAC Name |

4-amino-N-(6-methoxypyrimidin-4-yl)benzenesulfonamide;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol |

InChI |

InChI=1S/C11H12N4O3S.C7H17NO5/c1-18-11-6-10(13-7-14-11)15-19(16,17)9-4-2-8(12)3-5-9;1-8-2-4(10)6(12)7(13)5(11)3-9/h2-7H,12H2,1H3,(H,13,14,15);4-13H,2-3H2,1H3/t;4-,5+,6+,7+/m.0/s1 |

InChI Key |

YFMYNBBNXXLGNI-WZTVWXICSA-N |

Isomeric SMILES |

CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O.COC1=NC=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)N |

Canonical SMILES |

CNCC(C(C(C(CO)O)O)O)O.COC1=NC=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)N |

Origin of Product |

United States |

Synthesis and Derivatization Strategies

Methodologies for Sulfamonomethoxine (B1681783) Precursor Synthesis

The synthesis of the sulfamonomethoxine precursor, 4-amino-N-(6-methoxypyrimidin-4-yl)benzenesulfonamide, is a multi-step process that begins with the formation of a key intermediate, 4-acetamidobenzenesulfonyl chloride. This is followed by coupling with an appropriate aminopyrimidine derivative and subsequent deprotection.

Sulfonation of Aromatic Amines

A common strategy for the synthesis of aromatic sulfonamides begins with the sulfonation of a protected aromatic amine, typically acetanilide (B955). The acetamido group serves to protect the amino functionality from reacting with the sulfonating agent and directs the substitution to the para position.

The chlorosulfonation of acetanilide is a well-established method to produce 4-acetamidobenzenesulfonyl chloride. wisc.eduprepchem.comlivejournal.com This reaction is typically carried out by treating acetanilide with an excess of chlorosulfonic acid. wisc.eduprepchem.com The reaction is highly exothermic and evolves hydrogen chloride gas, thus requiring careful temperature control and an efficient gas trap. wisc.edu Cooling the reaction mixture, often in an ice bath, is crucial to prevent the formation of unwanted side products and to ensure the selective formation of the desired para-substituted product. livejournal.com

Table 1: Typical Reaction Parameters for Chlorosulfonation of Acetanilide

| Parameter | Value/Condition | Source |

| Starting Material | Acetanilide | wisc.eduprepchem.com |

| Reagent | Chlorosulfonic acid (in excess) | wisc.eduprepchem.com |

| Temperature | 40-60 °C (initial addition often at lower temperatures) | prepchem.com |

| Reaction Time | Typically 1-2 hours | prepchem.com |

| Work-up | Quenching in ice water | prepchem.com |

Upon completion, the reaction mixture is carefully poured onto crushed ice, which leads to the precipitation of the crude 4-acetamidobenzenesulfonyl chloride. prepchem.com The solid product is then collected by filtration and washed with cold water to remove residual acid. wisc.edu

Methylation Procedures

The synthesis of the sulfamonomethoxine precursor requires the presence of a methoxy (B1213986) group on the pyrimidine (B1678525) ring. This is typically achieved by starting with a dihydroxypyrimidine and performing a methylation reaction. A plausible synthetic route involves the initial synthesis of 4-amino-6-hydroxypyrimidine, followed by methylation.

Alternatively, the methoxy group can be introduced at an earlier stage of the synthesis. For instance, 4-amino-6-methoxypyrimidine (B42944) can be synthesized from 4,6-dichloropyrimidine. The dichloropyrimidine is first subjected to ammonolysis to introduce the amino group at the 4-position, followed by a nucleophilic substitution with sodium methoxide (B1231860) to replace the chlorine at the 6-position with a methoxy group.

The synthesized 4-amino-6-methoxypyrimidine can then be reacted with 4-acetamidobenzenesulfonyl chloride. This reaction is a nucleophilic substitution where the amino group of the pyrimidine derivative attacks the sulfonyl chloride, displacing the chloride and forming the sulfonamide bond. This reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid that is formed as a byproduct. wikipedia.org

The final step in the synthesis of the sulfamonomethoxine precursor is the hydrolysis of the acetamido group to the free amine. This is generally achieved by heating the N-acetylsulfonamide in the presence of an acid, such as hydrochloric acid, or a base. nih.gov The completion of the hydrolysis is often indicated by the dissolution of the solid starting material.

Formation of Sulfamonometoxine N-Methylglucamine Salt

Sulfamonomethoxine, being a weakly acidic compound due to the sulfonamide group, can react with a suitable base to form a salt. The formation of the N-methylglucamine salt enhances the aqueous solubility of the parent drug.

Reaction Conditions for Salt Formation with N-Methylglucamine

The formation of Sulfamonomethoxine N-methylglucamine salt involves a straightforward acid-base reaction between sulfamonomethoxine and N-methylglucamine (meglumine). The reaction is typically carried out in a suitable solvent in which both reactants have some solubility. Water or a mixture of water and a co-solvent like ethanol (B145695) or propylene (B89431) glycol is often employed.

The process generally involves dissolving both sulfamonomethoxine and N-methylglucamine in the chosen solvent system, often with gentle heating to facilitate dissolution. The resulting solution contains the ionized forms of the two compounds, which constitute the salt.

Stoichiometry and Yield Optimization

The stoichiometry of the salt formation is based on a 1:1 molar ratio of sulfamonomethoxine to N-methylglucamine, as it is a reaction between a monoprotic acid and a monoacidic base. To ensure complete salt formation and optimize the yield, it is common to use a slight excess of the base, N-methylglucamine.

Optimization of the yield involves several factors:

Solvent Selection: The solvent should be able to dissolve both reactants and the resulting salt to a reasonable extent at elevated temperatures, but allow for the crystallization or precipitation of the salt upon cooling.

pH Control: The pH of the final solution is a critical parameter. It should be in a range that ensures the sulfonamide is deprotonated and the amine of N-methylglucamine is protonated.

Temperature: The temperature profile of the reaction and subsequent crystallization is important. Slow cooling can lead to the formation of larger, purer crystals.

Concentration: The concentration of the reactants in the solvent will affect the rate of salt formation and the efficiency of crystallization.

While specific, detailed optimization studies for this particular salt are not extensively published, general principles of salt formation and crystallization can be applied to maximize the yield and purity of the final product. cetjournal.it

Purification Techniques for Research-Grade Compound

Obtaining a research-grade compound necessitates a high degree of purity. The primary methods for purifying Sulfamonomethoxine N-methylglucamine salt are recrystallization and chromatography.

Recrystallization is a widely used technique for the purification of solid organic compounds. pitt.edu The selection of an appropriate solvent or solvent system is the most critical step. pitt.edu An ideal solvent would dissolve the salt completely at an elevated temperature and allow it to crystallize with high recovery upon cooling, while the impurities remain dissolved in the mother liquor. pitt.edu Common solvents for the recrystallization of organic salts include water, alcohols (such as ethanol or isopropanol), or mixtures thereof. google.com The process involves dissolving the crude salt in a minimal amount of the hot solvent, followed by slow cooling to induce crystallization. The purified crystals are then collected by filtration, washed with a small amount of cold solvent, and dried. richmond.edu

For achieving very high purity, chromatographic techniques are employed. Preparative High-Performance Liquid Chromatography (HPLC) is a powerful tool for the purification of pharmaceutical compounds. welch-us.comteledynelabs.com In preparative HPLC, a solution of the crude salt is injected into a column packed with a stationary phase. A mobile phase is then pumped through the column, and the components of the mixture are separated based on their differential interactions with the stationary and mobile phases. For polar compounds like salts, reversed-phase chromatography is often used, where the stationary phase is nonpolar (e.g., C18-silica) and the mobile phase is a polar solvent mixture, such as water and acetonitrile (B52724) or methanol, often with a pH modifier. tandfonline.comresearchgate.netresearchgate.net The fractions containing the pure salt are collected, and the solvent is removed to yield the purified product.

Table 2: Common Purification Techniques for Sulfonamide Salts

| Technique | Description | Key Considerations | Source |

| Recrystallization | Dissolving the crude salt in a hot solvent and allowing it to crystallize upon cooling. | Solvent selection, cooling rate, initial purity of the crude product. | pitt.edugoogle.comrichmond.edu |

| Preparative HPLC | Separation based on differential partitioning between a stationary and a mobile phase. | Column chemistry, mobile phase composition, sample loading, fraction collection. | welch-us.comteledynelabs.comresearchgate.netresearchgate.net |

Recrystallization Methods

Recrystallization is a fundamental purification technique used to remove impurities from a solid compound. The process involves dissolving the impure solid in a suitable solvent at an elevated temperature to create a saturated solution, followed by cooling the solution to allow the desired compound to crystallize out, leaving impurities behind in the solvent.

While specific recrystallization protocols for Sulfamonomethoxine N-methylglucamine salt are not available in the provided search results, a method for the related sodium salt offers insight into potential purification strategies. For Sulfamonomethoxine sodium, the crude product can be purified by dissolving it in water, followed by decolorizing with activated carbon for 30 minutes. google.com The purified salt is then precipitated from the filtrate by adding a mixed solvent system, such as isopropanol/acetone, and inducing crystallization through cooling and stirring. google.com A similar principle, involving the selection of an appropriate solvent system in which the N-methylglucamine salt has temperature-dependent solubility, would be applied for its purification.

Chromatographic Separation Techniques

Chromatographic methods, particularly high-performance liquid chromatography (HPLC), are essential for the separation, identification, and quantification of Sulfamonomethoxine and its related substances. These techniques are applicable for analyzing the Sulfamonomethoxine moiety within the N-methylglucamine salt.

Studies have established HPLC methods for determining the presence of Sulfamonomethoxine in various matrices. researchgate.netresearchgate.netresearchcommons.org These methods typically employ reversed-phase chromatography, where a nonpolar stationary phase is used with a more polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. For detection, a UV or photo-diode array (PDA) detector is commonly used, with a typical wavelength set around 270 nm. researchgate.netresearchcommons.org

Below is a table summarizing typical parameters used in HPLC methods for the analysis of Sulfamonomethoxine.

| Parameter | Description | Source |

| Column | Mightysil RP-4 GP | researchgate.net |

| Reversed-phase C8 | researchgate.net | |

| Mobile Phase | 4% (v/v) acetic acid solution — acetonitrile — N,N-dimethylformamide (86:10:4, v/v/v) | researchgate.net |

| Detector | Photo-diode array (PDA) | researchgate.net |

| UV Detector (270 nm) | researchgate.net | |

| Sample Prep | Centrifugal ultra-filtration | researchgate.net |

| Protein precipitation with perchloric acid | researchgate.net |

Exploration of Novel Analogues and Derivatives for Structure-Activity Relationship Studies

The exploration of novel analogues and derivatives of sulfonamides like Sulfamonomethoxine is driven by the desire to understand and optimize their biological activity through Structure-Activity Relationship (SAR) studies. openaccesspub.org SAR studies investigate how modifications to the chemical structure of a compound affect its biological efficacy and pharmacokinetic properties. nih.govnih.gov

For the sulfonamide class of compounds, several key structural features are known to be critical for their antibacterial activity. openaccesspub.orgyoutube.com These established principles guide the rational design of new derivatives.

The Para-Amino Group: The free aromatic amino group (-NH₂) in the para position relative to the sulfonamide group is considered essential for activity. openaccesspub.org Substitution on this amine generally leads to a loss of activity, unless the substituent is a prodrug that is converted back to a free amine in vivo.

The Sulfonamide Moiety: The benzenesulfonamide (B165840) group is a crucial pharmacophore. openaccesspub.org The sulfur atom must be directly attached to the benzene (B151609) ring. youtube.com

The N¹-Substituent: The heterocyclic ring attached to the sulfonamide nitrogen (the N¹ position) is a common site for modification. Altering this group can significantly impact the compound's potency, spectrum of activity, and pharmacokinetic properties such as solubility and plasma protein binding.

The table below outlines the general SAR principles for antibacterial sulfonamides, which would inform the design of novel Sulfamonomethoxine analogues.

| Structural Feature | Modification | Expected Impact on Activity | Source |

| p-Aminophenyl Group | Substitution on the -NH₂ group | Loss of activity unless it's a prodrug | openaccesspub.org |

| Moving the -NH₂ from the para position | Loss of activity | youtube.com | |

| Sulfonamide Linkage | Replacement of the -SO₂NH- group | Loss of activity | openaccesspub.orgyoutube.com |

| N¹-Heterocyclic Ring | Introduction of various heterocyclic systems | Modulates potency and pharmacokinetic properties | openaccesspub.org |

The design of new derivatives would involve synthesizing analogues with modifications to the 6-methoxypyrimidine ring of Sulfamonomethoxine or by creating different salt forms to improve physical properties. These new compounds would then be evaluated to build a comprehensive SAR model, potentially leading to the discovery of molecules with enhanced properties. nih.govresearchgate.net

Molecular and Cellular Mechanisms of Antimicrobial Action

Inhibition of Dihydropteroate (B1496061) Synthetase (DHPS)

The cornerstone of Sulfamonomethoxine's antimicrobial activity is its ability to inhibit dihydropteroate synthetase (DHPS), an enzyme crucial for the synthesis of 7,8-dihydropteroate, a precursor to folic acid. patsnap.comresearchgate.net This inhibition is a direct result of the structural similarity between Sulfamonomethoxine (B1681783) and the enzyme's natural substrate, para-aminobenzoic acid (PABA). nih.gov

Competitive Inhibition Kinetics

Sulfamonomethoxine functions as a competitive inhibitor of DHPS. patsnap.com In competitive inhibition, the inhibitor molecule directly competes with the substrate for binding to the active site of the enzyme. nih.gov The presence of the inhibitor increases the apparent Michaelis constant (Km) of the enzyme for its substrate, meaning a higher concentration of the substrate is required to achieve half of the maximum reaction velocity (Vmax). However, the Vmax itself remains unchanged, as the inhibition can be overcome by a sufficiently high substrate concentration. nih.gov

| Kinetic Parameter | Effect of Competitive Inhibitor (Sulfamonomethoxine) | Description |

| Vmax | Unchanged | The maximum rate of reaction is not altered because the inhibitor's effect can be overcome by high concentrations of the substrate (PABA). |

| Km | Increased | The concentration of substrate (PABA) needed to reach half Vmax is increased, indicating a lower apparent affinity of the enzyme for the substrate in the presence of the inhibitor. |

| Ki | Specific Value | The inhibition constant (Ki) represents the concentration of inhibitor required to decrease the maximum rate of the enzyme reaction by half. While specific Ki values for Sulfamonomethoxine are not widely reported, they serve as a measure of the inhibitor's potency. |

Substrate Mimicry (Para-Aminobenzoic Acid Analogue)

The efficacy of Sulfamonomethoxine as a competitive inhibitor stems from its ability to act as a structural analogue, or mimic, of para-aminobenzoic acid (PABA). nih.gov The structural similarities allow Sulfamonomethoxine to bind to the PABA-binding pocket within the active site of the DHPS enzyme. nih.gov By occupying this site, it physically obstructs the binding of the legitimate substrate, PABA, thereby preventing the enzymatic reaction from proceeding. patsnap.com

Disruption of Folate Synthesis Pathway in Microorganisms

The inhibition of DHPS by Sulfamonomethoxine creates a critical bottleneck in the microbial folate synthesis pathway. patsnap.comnih.gov This pathway is essential for the production of various vital cellular components.

Impairment of Tetrahydrofolic Acid Production

DHPS catalyzes the condensation of PABA with 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate to form 7,8-dihydropteroate. uniprot.org This product is a direct precursor to dihydrofolic acid (DHF), which is subsequently reduced to tetrahydrofolic acid (THF) by the enzyme dihydrofolate reductase. nih.govfrontiersin.org By blocking the initial step in this sequence, Sulfamonomethoxine effectively halts the production of dihydropteroate, leading to a depletion of the cellular pool of DHF and, consequently, a severe reduction in the synthesis of the biologically active coenzyme, tetrahydrofolic acid. nih.govmanualofmedicine.com

Downstream Effects on Nucleic Acid Synthesis

Tetrahydrofolic acid and its derivatives are crucial one-carbon donors in a variety of biosynthetic pathways. manualofmedicine.com A deficiency in THF has profound downstream consequences, most notably on the synthesis of nucleic acids (DNA and RNA). biomol.com Specifically, THF is required for the synthesis of purines (adenine and guanine) and thymidine (B127349), which are essential building blocks for DNA replication and repair. nih.gov Without an adequate supply of these precursors, microbial cells are unable to synthesize new DNA, leading to an inability to divide and replicate. patsnap.com This bacteriostatic effect, which inhibits bacterial growth rather than directly killing the cells, is the ultimate outcome of DHPS inhibition by Sulfamonomethoxine. wikipedia.org

| Pathway Component | Role in Folate Synthesis | Impact of Sulfamonomethoxine |

| Para-aminobenzoic acid (PABA) | Substrate for DHPS | Binding is competitively inhibited. |

| Dihydropteroate Synthetase (DHPS) | Enzyme catalyzing the formation of 7,8-dihydropteroate | Actively inhibited by Sulfamonomethoxine. |

| 7,8-Dihydropteroate | Product of the DHPS reaction and precursor to DHF | Synthesis is blocked. |

| Dihydrofolic Acid (DHF) | Intermediate in the folate pathway | Production is reduced due to lack of its precursor. |

| Tetrahydrofolic Acid (THF) | Active coenzyme form of folate | Cellular levels are depleted. |

| Purines and Thymidine | Building blocks of nucleic acids | Synthesis is impaired due to lack of THF. |

| DNA and RNA | Genetic material of the cell | Synthesis is inhibited, leading to bacteriostasis. |

Cellular Impact on Microbial Growth and Viability

The antimicrobial action of Sulfamonomethoxine N-methylglucamine salt stems from the activity of its sulfamonomethoxine component, which primarily functions as a bacteriostatic agent. This means it inhibits the growth and reproduction of bacteria rather than directly killing them. patsnap.com The cellular impact is centered on the disruption of a critical metabolic pathway essential for bacterial survival.

Inhibition of Folic Acid Synthesis:

Sulfamonomethoxine acts as a competitive inhibitor of the bacterial enzyme dihydropteroate synthase (DHPS). patsnap.com This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor to folic acid. patsnap.compatsnap.com Bacteria must synthesize their own folic acid because they cannot uptake it from their environment, unlike mammals who obtain it through their diet. patsnap.com Folic acid is a vital component for the production of nucleotides, which are the building blocks of DNA and RNA. patsnap.compatsnap.com It is also necessary for the synthesis of certain amino acids. nih.gov

By structurally mimicking para-aminobenzoic acid (PABA), a natural substrate for DHPS, sulfamonomethoxine binds to the enzyme's active site. patsnap.comnih.gov This competitive inhibition blocks the normal metabolic pathway, leading to a depletion of dihydrofolic acid and, consequently, folic acid. patsnap.compatsnap.com The reduction in folic acid levels curtails the synthesis of essential molecules required for DNA replication and cell division, thereby impeding bacterial growth and reproduction. patsnap.comasm.org

Impact on Microbial Growth and Viability:

The bacteriostatic effect of sulfamonomethoxine has been observed across a broad spectrum of gram-positive and some gram-negative bacteria. patsnap.com The inhibition of growth is a direct consequence of the inability of the bacterial cells to replicate their genetic material and synthesize necessary proteins.

Research has shown that the effectiveness of sulfonamides can be influenced by the metabolic state of the bacteria. In some bacterial species, such as Escherichia coli, Salmonella enterica, and Mycobacterium tuberculosis, the deletion of the relA gene, which is involved in the stringent response, can convert sulfamethoxazole (B1682508) (a related sulfonamide) from a bacteriostatic to a bactericidal agent. frontiersin.org This suggests that the cellular response to nutrient stress can impact the ultimate viability of bacteria when exposed to this class of antibiotics. frontiersin.org

The following table summarizes the key cellular impacts of sulfamonomethoxine on microbial growth and viability:

| Cellular Target/Process | Effect of Sulfamonomethoxine | Consequence for Microbial Cell |

| Dihydropteroate Synthase (DHPS) | Competitive Inhibition. patsnap.com | Blockage of the folic acid synthesis pathway. patsnap.com |

| Folic Acid Synthesis | Decreased production of dihydrofolic acid and folic acid. patsnap.compatsnap.com | Insufficient precursors for nucleotide and amino acid synthesis. nih.gov |

| DNA and RNA Synthesis | Impeded due to lack of essential nucleotides. patsnap.com | Inhibition of cell division and replication. patsnap.com |

| Protein Synthesis | Disrupted due to the lack of certain amino acids. nih.gov | Halting of essential cellular functions and growth. asm.org |

| Overall Effect | Bacteriostatic | Inhibition of microbial growth and reproduction. patsnap.com |

It is important to note that the N-methylglucamine salt component of the compound primarily serves to enhance the solubility and stability of the active sulfamonomethoxine molecule, facilitating its delivery to the site of action. The core antimicrobial activity is attributed to the sulfamonomethoxine moiety.

In Vitro Antimicrobial Spectrum and Potency Profiling

Susceptibility of Gram-Positive Bacterial Isolates

Sulfamonomethoxine (B1681783) has shown activity against a range of Gram-positive bacteria, although susceptibility can vary significantly between species and even strains.

Streptococcus spp. Susceptibility

Studies on the in vitro activity of sulfonamides against Streptococcus species have often been conducted in combination with trimethoprim (B1683648). However, research focusing on trimethoprim-sulfamethoxazole combinations has indicated that Streptococcus pyogenes is susceptible in vitro. When tested on media with low thymidine (B127349) content, which better reflects in vivo conditions, the geometric mean Minimum Inhibitory Concentrations (MICs) for the combination were observed to be as low as 0.04 to 0.07 mg/L. While this data pertains to a combination drug, it suggests a potential susceptibility of Streptococcus pyogenes to sulfonamides like sulfamonomethoxine. Specific MIC data for sulfamonomethoxine as a single agent against various Streptococcus species is limited in the reviewed literature.

Staphylococcus spp. Susceptibility

The activity of sulfamonomethoxine against Staphylococcus species, including Staphylococcus aureus, is of clinical interest. Research indicates that the synergy between trimethoprim and sulfamethoxazole (B1682508) is particularly effective against S. aureus. While specific MIC values for sulfamonomethoxine alone are not extensively detailed in the available literature, the efficacy of the combination suggests that sulfonamides contribute to the inhibitory action against this pathogen.

Table 1: In Vitro Susceptibility of Staphylococcus aureus to Trimethoprim/Sulfamethoxazole

| Strain | Antimicrobial Agent | MIC (µg/mL) | Interpretation |

|---|

Enterococcus spp. Susceptibility

The in vitro activity of sulfonamides against Enterococcus species appears to be limited. Studies investigating trimethoprim alone and in combination with sulfamethoxazole against clinical isolates of enterococci have found that all tested strains were resistant to the sulfonamide component when used as a single agent. nih.gov This intrinsic resistance is a notable characteristic of enterococci. While the combination with trimethoprim can show synergistic effects against Enterococcus faecalis, this is not observed with Enterococcus faecium. nih.gov It is also important to note that in vitro susceptibility of enterococci to trimethoprim-sulfamethoxazole may not translate to in vivo efficacy, as enterococci can utilize exogenous folates, bypassing the mechanism of action of these drugs. nih.gov

Susceptibility of Gram-Negative Bacterial Isolates

Sulfamonomethoxine also exhibits activity against certain Gram-negative bacteria, although resistance is a significant concern.

Escherichia coli Susceptibility

The susceptibility of Escherichia coli to sulfamonomethoxine is often evaluated in the context of its combination with trimethoprim. Studies have shown that both trimethoprim and sulfamethoxazole exhibit antibacterial activity at concentrations below the conventionally determined MIC, though regrowth can occur due to adaptive resistance. The combination of these agents demonstrates a synergistic interaction. In one study evaluating trimethoprim/sulfamethoxazole against a K1 E. coli strain, the minimal inhibitory concentration for the combination was 0.06/1.14 µg/mL.

Table 2: In Vitro Susceptibility of Escherichia coli to Trimethoprim/Sulfamethoxazole

| Strain | Antimicrobial Agent | MIC (µg/mL) |

|---|

Neisseria gonorrhoeae Susceptibility

The in vitro susceptibility of Neisseria gonorrhoeae to sulfonamides has been demonstrated, primarily through studies involving trimethoprim-sulfamethoxazole. In one study, the percentage of clinical isolates inhibited by 47.5 µg/mL or less of sulfamethoxazole (in combination with trimethoprim) was high, ranging from 84% to 95% depending on the culture medium used. This suggests that sulfamonomethoxine could be effective in vitro against N. gonorrhoeae.

Activity Against Specific Pathogens Beyond Bacteria

Sulfonamides have demonstrated in vitro activity against Chlamydia trachomatis. Studies have shown that these compounds inhibit the growth of Chlamydia in cell cultures nih.govnih.gov. For instance, the minimal inhibitory concentrations (MICs) of sulfamethoxazole against five strains of C. trachomatis were determined, although the specific values were not detailed in the available abstract nih.gov. Another study highlighted that the susceptibility of C. trachomatis to various antibiotics, including trimethoprim-sulfamethoxazole, has been evaluated, suggesting its effectiveness in treating chlamydial infections nih.gov. However, specific MIC and minimum bactericidal concentration (MBC) values for Sulfamonomethoxine against different Chlamydia species are not well-documented in the available literature.

Sulfonamides, in combination with other drugs, have been a cornerstone in the treatment of malaria. The combination of sulfadoxine (B1681781) and pyrimethamine (B1678524) has been widely used, although resistance is a growing concern nih.govwho.intnih.gov. In vitro studies have determined the efficacy of these combinations against Plasmodium falciparum nih.govnih.gov. One study reported that the inhibition of parasite multiplication was achieved with 3 x 10-7 M sulphadoxine in vitro nih.gov. Another study on two isolates of P. falciparum provided detailed IC50 values for sulfadoxine and sulfamethoxazole in combination with pyrimethamine and trimethoprim, respectively nih.gov. A study on the effect of sulfamonomethoxine on falciparum malaria noted its rapid effect on parasitemia in patients, and its schizontocidal action was confirmed in other studies, sometimes in combination with pyrimethamine nii.ac.jp. However, specific in vitro IC50 data for Sulfamonomethoxine alone against P. falciparum is not extensively documented in the reviewed literature.

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determinations

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism, while the Minimum Bactericidal Concentration (MBC) is the lowest concentration that results in microbial death. These values are crucial for assessing the potency of an antimicrobial agent.

While specific, comprehensive tables of MIC and MBC values for Sulfamonomethoxine N-methylglucamine salt against a wide range of pathogens are not available in the reviewed literature, some data for related sulfonamides against the specified pathogens have been reported. It is important to note that these values can vary depending on the specific strain, testing methodology, and laboratory conditions.

Table 1: Representative In Vitro Activity of Sulfonamides Against Selected Pathogens Note: This table includes data for related sulfonamides due to the limited availability of specific data for Sulfamonomethoxine.

| Pathogen | Antimicrobial Agent | Concentration (µg/mL) | Endpoint | Reference |

| Shigella spp. | Trimethoprim-Sulfamethoxazole | 0.06-1.25 | Susceptibility | nih.govnih.gov |

| Chlamydia trachomatis | Sulfamethoxazole | Not specified | MIC | nih.gov |

| Toxoplasma gondii | Sulfamethoxazole | ~0.68 | IC50 (2.7 µM) | nih.gov |

| Toxoplasma gondii | Sulfadiazine (B1682646) | 2495.91 | IC50 | researchgate.net |

| Plasmodium falciparum | Sulphadoxine | ~0.096 | Inhibition (3 x 10-7 M) | nih.gov |

In Vitro Synergy and Antagonism with Other Antimicrobial Agents

The combination of antimicrobial agents can result in synergistic, additive, indifferent, or antagonistic effects. Synergy occurs when the combined effect is greater than the sum of the individual effects, while antagonism occurs when the combined effect is less.

Studies have often focused on the synergistic effects of sulfonamides when combined with dihydrofolate reductase inhibitors like trimethoprim and pyrimethamine. This combination targets sequential steps in the folate biosynthesis pathway of microorganisms, leading to enhanced antimicrobial activity. The synergistic action of trimethoprim-sulfamethoxazole has been well-documented against a variety of bacteria nih.gov.

Specifically for Sulfamonomethoxine, one study investigated its co-exposure with trimethoprim on the microalga Chlorella pyrenoidosa. The results indicated a synergistic toxicity of the combination, which significantly impaired the microalga's nutrient assimilation ufmg.br. While this study was not on the target pathogens, it demonstrates the potential for synergistic interactions involving sulfamonomethoxine.

Conversely, antagonism between bacteriostatic and bactericidal antibiotics is a known phenomenon patsnap.comnih.gov. As sulfonamides are generally bacteriostatic, their combination with bactericidal agents could potentially lead to antagonistic effects under certain conditions. However, specific in vitro studies detailing synergistic or antagonistic interactions of Sulfamonomethoxine N-methylglucamine salt with a broad range of other antimicrobial agents are not extensively available in the current literature.

Mechanisms of Microbial Resistance and Their Implications in Research Models

Biochemical and Genetic Basis of Resistance to Sulfamonometoxine N-Methylglucamine Salt

Resistance to sulfamonometoxine, like other sulfonamides, is primarily driven by specific genetic alterations that either modify the drug's target, reduce its intracellular concentration, or provide a bypass for the inhibited metabolic pathway.

The most common intrinsic mechanism of resistance involves modifications to the drug's target enzyme, DHPS, which is encoded by the folP gene. biorxiv.org Specific point mutations or insertions within the folP gene can alter the amino acid sequence of the DHPS enzyme. nih.gov These changes can reduce the binding affinity of sulfonamides to the enzyme's active site while preserving its ability to bind the natural substrate, p-aminobenzoic acid (pABA). researchgate.netsemanticscholar.org This selective disadvantage for the inhibitor allows the folate synthesis pathway to continue, rendering the organism resistant.

Research in various bacterial and parasitic species has identified key mutations that confer resistance. For instance, studies on Staphylococcus aureus have characterized several mutations in DHPS that lead to sulfonamide resistance. frontiersin.org These mutations often occur in conserved regions of the enzyme, particularly in loops that line the pABA-binding pocket. biorxiv.org The resulting enzymes exhibit a higher inhibition constant (Ki) for sulfonamides, indicating a lower affinity. frontiersin.org While laboratory-induced mutations can sometimes lead to a less efficient enzyme, clinically relevant resistant strains often acquire compensatory mutations that restore normal enzyme function. researchgate.netsemanticscholar.org

Table 1: Examples of DHPS Mutations and Their Impact on Sulfonamide Resistance in S. aureus

| Mutation | Effect on Sulfonamide Binding | Impact on Enzyme Efficiency | Reference |

|---|---|---|---|

| F17L | Directly leads to sulfonamide resistance | Reduces catalytic efficiency | frontiersin.org |

| S18L | Directly leads to sulfonamide resistance | Reduces catalytic efficiency | frontiersin.org |

| T51M | Directly leads to sulfonamide resistance | Reduces catalytic efficiency | frontiersin.org |

| E208K | Secondary mutation; further increases resistance | Partially restores substrate binding | frontiersin.org |

| KE257_dup | Secondary mutation; further increases resistance | Partially restores substrate binding | frontiersin.org |

This table is interactive and can be sorted by clicking on the column headers.

Another significant mechanism of resistance is the active efflux of the drug from the microbial cell. nih.gov Efflux pumps are transmembrane proteins that recognize and expel a wide range of toxic compounds, including antibiotics like sulfonamides, from the cytoplasm to the extracellular environment. nih.govyoutube.com This process prevents the drug from reaching a sufficient intracellular concentration to inhibit its target, DHPS. youtube.com

Several families of efflux pumps contribute to multidrug resistance (MDR), including:

The ATP-binding cassette (ABC) superfamily: These pumps utilize the energy from ATP hydrolysis to transport substrates out of the cell. nih.gov

The major facilitator superfamily (MFS): These pumps use the proton motive force to expel drugs. nih.gov

The resistance-nodulation-division (RND) family: Particularly prominent in Gram-negative bacteria, these pumps form tripartite complexes that span both the inner and outer membranes, efficiently removing drugs from the cell. nih.govasm.org

Overexpression of genes encoding these pumps can lead to clinically significant levels of resistance. nih.gov For example, the NorA efflux pump in Staphylococcus aureus has been associated with resistance, and studies have shown that certain sulfonamide-like compounds can act as inhibitors of this pump, suggesting its role in sulfonamide efflux. nih.gov

Perhaps the most clinically significant mechanism for high-level sulfonamide resistance is the acquisition of alternative, drug-resistant forms of the target enzyme via horizontal gene transfer. researchgate.netbiorxiv.org Microorganisms can acquire mobile genetic elements, such as plasmids and integrons, that carry genes encoding sulfonamide-resistant DHPS variants. semanticscholar.orgspringernature.com

The most well-characterized of these are the sul genes (sul1, sul2, and sul3). researchgate.netspringernature.com These genes encode DHPS enzymes that are structurally different from the native, chromosomally encoded DHPS. biorxiv.orgbiorxiv.org The Sul enzymes exhibit a very pronounced insensitivity to sulfonamides—requiring thousands of times more drug for inhibition compared to the sensitive DHPS—while maintaining a normal affinity for the natural pABA substrate. biorxiv.orgbiorxiv.org This allows the organism to effectively bypass the inhibitory action of the drug and continue folic acid synthesis. springernature.com The acquisition of these genes provides a robust resistance phenotype and is a primary driver of the widespread dissemination of sulfonamide resistance among pathogenic bacteria. researchgate.netspringernature.com

Molecular Epidemiology of Resistance in Pre-Clinical Isolates

The study of molecular epidemiology tracks the prevalence and spread of resistance determinants within microbial populations. In pre-clinical research models, understanding the genetic basis of resistance in the isolates being studied is crucial for the accurate interpretation of experimental outcomes. Techniques such as polymerase chain reaction (PCR), multilocus sequence typing (MLST), and whole-genome sequencing (WGS) are used to characterize resistant isolates. murdoch.edu.auresearchgate.net

Epidemiological studies in various settings have shown that the sul1 and sul2 genes are frequently found in Gram-negative bacteria. researchgate.net The sul1 gene is often located on class 1 integrons, which are genetic elements adept at capturing and expressing various resistance genes. mdpi.com The presence of sul genes in pre-clinical isolates, such as those used in animal infection models or in vitro susceptibility testing, can significantly influence the observed efficacy of sulfamonometoxine. For example, a study on methicillin-resistant Staphylococcus pseudintermedius (MRSP) isolates from companion animals found that a high percentage were phenotypically resistant to sulfonamides, indicating the likely presence of these resistance mechanisms within the microbial populations from which research isolates might be derived. murdoch.edu.au Tracking the prevalence of specific resistant clonal lineages, such as ST398 or ST239 in MRSA, is essential for understanding how resistance emerges and spreads. nih.gov

Strategies to Mitigate or Circumvent Resistance in Research Models

The presence of resistance can confound research results, making it essential to develop strategies to overcome these mechanisms in experimental settings.

One primary strategy is the use of combination therapy. This can involve pairing sulfamonometoxine with an inhibitor of a specific resistance mechanism. For instance:

Efflux Pump Inhibitors (EPIs): Compounds that block the action of efflux pumps can restore the susceptibility of a resistant isolate. nih.gov By preventing the expulsion of the sulfonamide, EPIs allow the drug to accumulate intracellularly and reach its DHPS target. Although no EPIs are currently in clinical use for this purpose, they remain a valuable tool in research models to study the contribution of efflux to resistance. nih.gov

DHPS Inhibitor Adjuvants: Research into compounds that can block the activity of resistant DHPS variants or interfere with the bacterial resistance machinery is ongoing. washu.edu The concept involves designing molecules that can be co-administered with the primary antibiotic to neutralize the protective effect of the resistance mechanism. washu.edu

Another approach involves the rational design of new inhibitors. By studying the three-dimensional structures of both sensitive and resistant DHPS enzymes, researchers can identify modifications to the sulfonamide scaffold that might improve binding to the mutated, resistant enzymes or avoid recognition by them. frontiersin.org The goal is to develop next-generation DHPS inhibitors that stay within the substrate volume of the enzyme's active site, thereby circumventing resistance caused by mutations that sterically block the binding of older sulfonamides. frontiersin.org

Finally, in a research context, it is critical to fully characterize the pre-clinical isolates being used. Genotyping isolates for the presence of folP mutations and sul genes before initiating an experiment can prevent the use of highly resistant strains that would not yield meaningful data on drug efficacy.

Pharmacokinetic and Pharmacodynamic Investigations in Pre Clinical and Animal Models

Absorption and Distribution Studies in Non-Human Biological Systems

The absorption and subsequent distribution of sulfamonomethoxine (B1681783) are critical determinants of its therapeutic efficacy. Studies in various animal models have elucidated the systemic dissemination of this compound and its ability to penetrate physiological barriers.

Following administration, sulfamonomethoxine distributes into various tissues at differing concentrations. Research in several species has provided a comprehensive overview of its tissue residency.

In a comparative study involving pigs, horses, and cattle, the distribution of sulfamonomethoxine was evaluated after intramuscular administration. The findings indicated that tissue concentrations varied among the species. For instance, in pigs, muscle tissue levels were less than 1 µg/g after 36 hours, while in horses and cattle, this level was reached at 20 and 12 hours, respectively. nih.gov Kidney tissue in pigs retained the compound for a longer duration, with levels not falling below 1 µg/g until 48 hours. nih.gov In contrast, extrapolated data for horses and cattle suggested this threshold was reached at 60 and 36 hours, respectively. nih.gov Liver concentrations in all three species remained relatively constant during the later stages of the investigation. nih.gov

Further studies in young broilers and rabbits have also detailed the tissue kinetics of sulfamonomethoxine. The half-life of the drug in various tissues, including plasma, liver, kidney, heart, lung, and muscle, ranged from 4.7 to 9.0 hours. researchgate.net In Chinese Taihe Black-Bone Silky Fowls, the terminal elimination half-lives of sulfamonomethoxine were found to be 15.3, 5.42, 4.36, and 1.82 days for skin/fat, kidney, liver, and muscle, respectively, following oral administration. mdpi.com

| Animal Model | Tissue | Concentration/Depletion Data | Elimination Half-Life |

|---|---|---|---|

| Pigs | Muscle | <1 µg/g after 36 hours nih.gov | - |

| Pigs | Kidney | >1 µg/g until 48 hours nih.gov | - |

| Horses | Muscle | <1 µg/g after 20 hours nih.gov | - |

| Horses | Kidney | >1 µg/g until 60 hours (extrapolated) nih.gov | - |

| Cattle | Muscle | <1 µg/g after 12 hours nih.gov | - |

| Cattle | Kidney | >1 µg/g until 36 hours (extrapolated) nih.gov | - |

| Broilers/Rabbits | Various Tissues | - | 4.7 - 9.0 hours researchgate.net |

| Taihe Black-Bone Silky Fowls | Skin/Fat | - | 15.3 days mdpi.com |

| Taihe Black-Bone Silky Fowls | Kidney | - | 5.42 days mdpi.com |

| Taihe Black-Bone Silky Fowls | Liver | - | 4.36 days mdpi.com |

| Taihe Black-Bone Silky Fowls | Muscle | - | 1.82 days mdpi.com |

The ability of a drug to penetrate the blood-brain barrier is crucial for treating central nervous system infections. Studies in horses have shown that sulfamonomethoxine can be found in considerable concentrations in the spinal and synovial fluids, suggesting its capacity to cross these biological barriers. madbarn.com This is a significant finding, as many sulfonamides exhibit limited penetration into the cerebrospinal fluid (CSF). madbarn.com The concentrations in the CSF can range from 20-80% of blood concentrations, depending on the specific sulfonamide. msdvetmanual.com

Metabolism and Excretion Pathways in Animal Models

The biotransformation and subsequent elimination of sulfamonomethoxine are key aspects of its pharmacokinetic profile. Research has focused on identifying its metabolites and understanding the routes and kinetics of its excretion.

Metabolism of sulfonamides, including sulfamonomethoxine, primarily occurs in the liver. Acetylation is a common metabolic pathway for this class of drugs. nih.gov In studies with rainbow trout and yellowtail, N4-acetylsulphamonomethoxine was identified as a metabolite of sulfamonomethoxine. researchgate.net The degree of acetylation varied between the two species, being 23% in rainbow trout and 64% in yellowtail. researchgate.net Similarly, research on the related compound sulfamethoxazole (B1682508) in pigs, chickens, and rats identified N4-acetyl-sulfamethoxazole as the primary metabolite, suggesting a conserved metabolic pathway across different animal species. nih.gov

The primary route of excretion for sulfonamides is through the kidneys into the urine. nih.gov Studies on sulfamethoxazole in pigs and rats demonstrated that over 75% of the administered dose was recovered in the urine. nih.gov Fecal excretion is a less significant route. nih.gov

The elimination kinetics of sulfamonomethoxine vary among species. The plasma half-life has been reported to be approximately 5.1 hours in pigs, 5.7 hours in horses, and 3.1 hours in cattle. nih.gov In rabbits, the elimination half-life after intravenous administration was found to be 1.99 hours. researchcommons.org In flatfish tongue soles, a much longer elimination half-life of 80.4 hours was observed after a single injection. researchgate.net

| Animal Model | Plasma Half-Life |

|---|---|

| Pigs | ~5.1 hours nih.gov |

| Horses | ~5.7 hours nih.gov |

| Cattle | ~3.1 hours nih.gov |

| Rabbits | 1.99 hours researchcommons.org |

| Flatfish Tongue Soles | 80.4 hours researchgate.net |

Protein Binding Studies

The extent of plasma protein binding influences the distribution and availability of a drug to exert its therapeutic effect. The unbound fraction of the drug is generally considered to be the pharmacologically active portion.

The protein binding of sulfamonomethoxine has been investigated in several animal species. In the therapeutic range, the bound fraction in plasma was approximately 45% for pigs, 40% for horses, and 50% for cattle. nih.gov In aquatic species, the serum protein binding of sulfamonomethoxine was found to be significantly lower, at 6.4 ± 2.3% for rainbow trout and 5.8 ± 1.7% for yellowtail. researchgate.net The metabolite N4-acetylsulphamonomethoxine also exhibited protein binding, with values of 9.5 ± 3.6% in rainbow trout and 6.3 ± 2.3% in yellowtail. researchgate.net It has been noted that for some sulfonamides, like sulfadimethoxine (B1681780), plasma protein binding can be concentration-dependent, ranging from 30% to 95% in pigs. nih.gov

| Animal Model | Percentage of Protein Binding |

|---|---|

| Pigs | ~45% nih.gov |

| Horses | ~40% nih.gov |

| Cattle | ~50% nih.gov |

| Rainbow Trout | 6.4 ± 2.3% researchgate.net |

| Yellowtail | 5.8 ± 1.7% researchgate.net |

Interaction with Serum Albumin and Other Plasma Proteins

The binding of a drug to plasma proteins is a critical determinant of its pharmacokinetic profile, influencing its distribution, availability to target sites, and elimination rate. wikipedia.org Sulfamonomethoxine, a member of the sulfonamide class of antibiotics, exhibits significant interaction with plasma proteins, primarily serum albumin. nih.govnih.gov

Spectroscopic and molecular docking studies have elucidated the nature of this interaction. Sulfamonomethoxine binds spontaneously to human serum albumin (HSA), primarily within binding site I. nih.govnih.gov The forces driving this binding are predominantly hydrogen bonds and van der Waals forces. nih.gov This interaction leads to a quenching of HSA's intrinsic fluorescence and can induce conformational changes in the protein, slightly reducing its α-helix content. nih.govsemanticscholar.org

The affinity of Sulfamonomethoxine for serum albumin has been quantified in various studies. For instance, the binding constant (Ka) for the Sulfamonomethoxine-HSA complex was determined to be (1.178 ± 0.008) × 104 L·mol-1 at 298 K. nih.gov Research has also shown that the stability of this complex tends to decrease as temperature increases. semanticscholar.org

The extent of protein binding varies across different animal species. In a study involving intramuscular administration, the bound fraction of Sulfamonomethoxine in the therapeutic range was approximately 50% in cattle, 45% in pigs, and 40% in horses. nih.gov This interspecies variability is a key consideration in veterinary medicine and for the extrapolation of animal data. nih.gov In most species, more than half of a sulfonamide in the blood is typically bound to plasma albumin. nih.gov

Table 1: Sulfamonomethoxine Plasma Protein Binding in Various Species

| Species | Bound Fraction (%) | Reference |

|---|---|---|

| Cattle | ~50% | nih.gov |

| Pigs | ~45% | nih.gov |

| Horses | ~40% | nih.gov |

Influence on Compound Distribution

The reversible binding of Sulfamonomethoxine to plasma proteins profoundly influences its distribution throughout the body. The protein-bound fraction of the drug is generally too large to pass through cell membranes, meaning only the unbound, or free, fraction is pharmacologically active and available for distribution into tissues, metabolism, and excretion. wikipedia.org

This binding creates a circulating reservoir of the drug. As the unbound drug is cleared from the plasma by moving into tissues or being eliminated, the protein-drug complex dissociates to maintain equilibrium, thereby prolonging the drug's biological half-life. wikipedia.org

Studies in rats have shown that the N-methylglucamine salt of Sulfamonomethoxine achieves higher concentrations in the blood and organs compared to enteral administration, demonstrating its efficient absorption and subsequent distribution. nih.gov Investigations in pigs, horses, and cattle have detailed the resulting tissue concentrations. For instance, after intramuscular administration, Sulfamonomethoxine levels were found in muscle, kidney, and liver tissues. nih.gov The concentration and persistence of the drug in these tissues are directly affected by the extent of plasma protein binding, which governs the amount of free drug available to enter the tissues. nih.gov While hemoglobin binding of sulfonamides is much lower than albumin binding, drug concentrations within erythrocytes are often higher than in the surrounding plasma. nih.gov

Table 2: Pharmacokinetic Parameters of Sulfamonomethoxine in Rabbits (IV Administration)

| Parameter | Value (Mean ± S.E.) | Reference |

|---|---|---|

| Distribution Half-Life (t1/2α) | 0.61 h | researchgate.net |

| Elimination Half-Life (t1/2β) | 2.54 ± 0.15 h | researchcommons.org |

| Volume of Distribution at Steady State (Vdss) | 0.15 ml/kg | researchgate.net |

| Clearance (Cl) | 0.05 ± 0.003 ml/kg/h | researchcommons.org |

| Area Under Curve (AUC) | 376.60 ± 17.75 µg/ml/h | researchcommons.org |

In Vitro Pharmacodynamic Modeling

In vitro pharmacodynamic (PK/PD) models are essential tools for studying the relationship between drug concentration and its antimicrobial effect over time. springernature.comnih.gov These models simulate the pharmacokinetic profiles observed in vivo, allowing for a detailed examination of a drug's killing activity against specific pathogens under dynamic conditions. nih.gov

For an antibiotic like Sulfamonomethoxine, these models can provide valuable insights that guide the development of effective therapeutic strategies. springernature.com Common types of in vitro PK/PD models include:

One-Compartment Model: This model simulates the changing drug concentrations in a single, well-stirred flask of bacterial culture, mimicking the drug's elimination from the body. springernature.com

Hollow-Fiber Model: This more complex system uses semi-permeable membranes to separate a central compartment (representing the systemic circulation) from a peripheral compartment containing the bacteria. It allows for the simulation of both absorption and elimination phases of a drug's profile. nih.gov

These models are used to determine key PK/PD indices that correlate with antimicrobial efficacy, such as the ratio of the area under the concentration-time curve to the minimum inhibitory concentration (AUC/MIC). By generating time-kill data, these systems help characterize the dynamic interplay between bacterial growth and changing drug concentrations, which is crucial for optimizing treatment regimens and minimizing the emergence of resistance. nih.govfrontiersin.org

Interspecies Scaling Methodologies for Pharmacokinetic Data

Interspecies scaling is a mathematical technique used to predict pharmacokinetic parameters across different species. researchgate.net This approach is particularly valuable in drug development, as it allows for the extrapolation of data from preclinical animal studies to humans or from one animal species to another. researchgate.net The most common method is allometric scaling, which relates pharmacokinetic parameters to the body weight of the species according to the general equation:

Y = aWb

Where:

Y is the pharmacokinetic parameter of interest (e.g., clearance, volume of distribution).

W is the body weight.

a is the allometric coefficient.

b is the allometric exponent.

Pharmacokinetic data for Sulfamonomethoxine is available for a range of species, including rats, rabbits, pigs, horses, and cattle. nih.govnih.govresearchcommons.orgresearchgate.net This diverse dataset provides the foundation for applying interspecies scaling. By plotting parameters like clearance against body weight for these species on a logarithmic scale, researchers can establish an allometric relationship. This relationship can then be used to predict the clearance of Sulfamonomethoxine in a species for which experimental data is not available. While a powerful tool, it is important to recognize that physiological and metabolic differences between species can lead to inaccuracies, and the predictions should be applied with caution. researchgate.net

Table 3: Elimination Half-Life of Sulfamonomethoxine Across Different Species

| Species | Elimination Half-Life (t1/2) in hours | Reference |

|---|---|---|

| Pigs | ~5.1 | nih.gov |

| Horses | ~5.7 | nih.gov |

| Cattle | ~3.1 | nih.gov |

| Rabbits | 2.54 | researchcommons.org |

| Cows (Holstein) | 15.2 (IV), 15.6 (Oral) | nih.gov |

Advanced Analytical Methodologies for Research and Quantification

Chromatographic Techniques for Detection and Quantification

Chromatography is the cornerstone for separating and quantifying sulfamonomethoxine (B1681783) in complex mixtures. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are the most powerful techniques utilized for this purpose.

HPLC is a widely used technique for the analysis of sulfonamides, including sulfamonomethoxine. researchgate.net The choice of detector is critical and depends on the analyte's properties and the research requirements.

Ultraviolet (UV) Detector : The UV detector is the most common and cost-effective choice for quantifying sulfamonomethoxine. shodexhplc.com This is because the molecule contains chromophores—parts of the molecule that absorb ultraviolet light. The analysis is typically performed at a specific wavelength where the compound shows maximum absorbance, ensuring high sensitivity. shodexhplc.comijpar.com For instance, a method for the simultaneous determination of sulfamonomethoxine and sulfadimethoxine (B1681780) in fish tissues used a UV detector set at a wavelength of 265 nm. researchgate.net

Refractive Index (RI) Detector : The RI detector is a universal detector that measures the difference in the refractive index between the mobile phase and the sample components. shodexhplc.com While it can detect nearly any compound, it suffers from lower sensitivity compared to UV detectors and is not compatible with gradient elution, a technique often used to separate multiple compounds in a single run. shodexhplc.comvscht.cz Its application for trace analysis of sulfamonomethoxine is therefore limited, especially when more sensitive detectors are available. spkx.net.cn

Evaporative Light Scattering Detector (ELSD) : The ELSD is another universal detector that can be used for non-volatile analytes. shodexhplc.comsedere.com It works by nebulizing the column eluent, evaporating the mobile phase, and then measuring the light scattered by the remaining solid particles of the analyte. researchgate.net ELSD offers better sensitivity than the RI detector and is compatible with gradient elution, which is a significant advantage. shodexhplc.comvscht.cz It is particularly useful for analyzing compounds that lack a UV-absorbing chromophore. While less common than UV detection for sulfonamides, it presents a viable alternative.

| Detector | Principle | Suitability for Sulfamonomethoxine | Key Advantages | Key Limitations |

| UV | Measures absorbance of UV light by the analyte. shodexhplc.com | High | Good sensitivity, robust, cost-effective. ijpar.com | Requires analyte to have a chromophore. |

| RI | Measures changes in the refractive index of the eluent. shodexhplc.com | Low | Universal detector. shodexhplc.com | Low sensitivity, not compatible with gradient elution. spkx.net.cn |

| ELSD | Measures light scattered by non-volatile analyte particles after solvent evaporation. researchgate.net | Moderate | Universal for non-volatile compounds, gradient compatible. vscht.cz | Requires non-volatile mobile phase buffers. shodexhplc.com |

For highly sensitive and selective analysis, HPLC is often coupled with tandem mass spectrometry (LC-MS/MS). This technique provides structural information, allowing for definitive identification and quantification of sulfamonomethoxine, even at trace levels. lcms.czresearchgate.net LC-MS/MS methods have been developed for quantifying sulfonamides in various complex samples, such as fish feed and fillets. nih.gov

The process involves separating the compound with HPLC, ionizing it, and then using two mass analyzers in series. The first analyzer selects the parent ion of sulfamonomethoxine, which is then fragmented. The second analyzer detects specific fragment ions, creating a highly specific signal that minimizes interference from other substances in the sample. lcms.cz This high selectivity makes LC-MS/MS the gold standard for confirmation and quantification in regulatory and research settings. researchgate.net

Sample Preparation Strategies for Complex Matrices

The accuracy of any analytical method heavily relies on the sample preparation step. The goal is to extract sulfamonomethoxine from the sample matrix and remove interfering substances that could affect the analysis.

Analyzing sulfamonomethoxine in animal tissues is essential for food safety and pharmacokinetic studies. Extraction procedures must be efficient to ensure high recovery of the target analyte.

A common approach involves:

Homogenization : The tissue sample (e.g., muscle, liver, kidney) is first homogenized to break down the cellular structure. researchgate.netchromatographyonline.com

Solvent Extraction : An organic solvent, such as acetonitrile (B52724), is used to extract the sulfonamides from the homogenized tissue. researchgate.netresearchgate.net

Cleanup : The resulting extract is often "cleaned up" to remove fats, proteins, and other interfering components. Solid-Phase Extraction (SPE) is a widely used cleanup technique where the extract is passed through a cartridge that selectively retains the analyte, which is then eluted with a different solvent. researchgate.netnih.gov This step significantly improves the purity of the sample before it is injected into the HPLC or LC-MS/MS system.

For example, a method for determining sulfamonomethoxine in fish tissues involved extraction followed by cleanup on a Sep-Pak Alumina B cartridge, achieving average recoveries of over 80%. researchgate.net

Monitoring sulfamonomethoxine in animal feed and environmental samples is crucial for understanding its usage and potential ecological impact.

Animal Feed : Analysis of medicated feed ensures that the correct concentration of the drug is present. fossanalytics.com Extraction from feed can be challenging due to the variety and complexity of feed ingredients. k-state.edu Methods often involve solvent extraction followed by a cleanup step. nih.govnih.gov LC-MS/MS is frequently employed for its ability to provide accurate quantification in these complex matrices. nih.gov

Environmental Samples : Sulfonamides can enter the environment through animal manure. nih.gov Analyzing soil and water samples requires highly sensitive methods capable of detecting low concentrations. Sample preparation for soil often involves extraction with a suitable solvent mixture. Due to the very low expected concentrations and high matrix complexity, LC-MS/MS is the preferred analytical technique for environmental monitoring studies. nih.gov

Method Validation for Research Applications

For research applications, it is critical that the analytical method is validated to ensure the reliability and accuracy of the results. Method validation is performed according to established guidelines, such as those from the International Conference on Harmonisation (ICH). ijpar.comijrpb.com Key validation parameters include:

Linearity : Demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range. ijpar.com A regression coefficient (r²) close to 0.999 is typically desired. ijpar.comnih.gov

Accuracy : Assesses the closeness of the measured value to the true value. It is often determined by analyzing samples with a known concentration of the analyte (spiked samples) and calculating the percent recovery. ijpar.com Recoveries are often expected to be within a range of 80-120%.

Precision : Measures the degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (%RSD). ijpar.com For bioanalytical methods, a %RSD of <15% is generally considered acceptable. nih.gov

Limit of Detection (LOD) : The lowest concentration of the analyte that can be reliably detected by the method.

Limit of Quantification (LOQ) : The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. ijpar.com

Specificity : The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities or matrix components. ijrpb.com

The table below presents typical validation results for a sulfonamide analytical method, illustrating the performance characteristics required for reliable quantification.

| Validation Parameter | Typical Acceptance Criteria | Example Finding for a Sulfonamide Method |

| Linearity (r²) | > 0.99 | > 0.999 nih.gov |

| Accuracy (% Recovery) | 80 - 120% | 97% to 100% nih.gov |

| Precision (% CV or %RSD) | < 15% | < 12% nih.gov |

| LOD/LOQ | Dependent on application | LOQ: 0.05 ppm researchgate.net |

By adhering to these rigorous validation standards, researchers can ensure that the data generated from the analysis of Sulfamonometoxine N-methylglucamine salt is accurate, reliable, and fit for purpose.

Sensitivity, Selectivity, and Linearity

The performance of an analytical method is defined by its ability to detect small amounts of a substance (sensitivity), distinguish the target analyte from other components (selectivity), and produce results that are directly proportional to the concentration of the analyte in the sample (linearity).

Sensitivity and Selectivity: High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are primary techniques for the analysis of sulfamonomethoxine, offering high sensitivity and selectivity. nih.gov For instance, an LC-MS/MS method developed for tilapia samples demonstrated the ability to precisely and reliably measure trace levels of sulfamonomethoxine and its N4-acetyl metabolite. nih.gov A lateral flow immunoassay has also been developed for rapid screening in swine urine, showing high specificity with low cross-reactivity (not larger than 0.3%) to other sulfonamides. nih.gov The sensitivity of this immunoassay was reported with a detection limit as low as 5 ng/ml. nih.gov Methods based on LC-MS are capable of achieving estimated limits of quantification in the parts-per-billion (ppb) range for sulfamonomethoxine in animal tissues. researchgate.net

Linearity: Linearity is established by analyzing samples with known concentrations of the analyte and demonstrating a proportional response. An HPLC method for determining sulfamonomethoxine in eggs showed excellent linearity over a concentration range of 0.1–2.0 μg g−1 with a correlation coefficient (r) greater than 0.998. researchgate.net Similarly, LC-MS/MS methods demonstrate linearity over specific concentration ranges, which is a prerequisite for accurate quantification. preprints.org

Table 1: Performance Characteristics of Analytical Methods for Sulfamonomethoxine This table is interactive. You can sort and filter the data by clicking on the column headers.

| Analytical Method | Matrix | Sensitivity (Limit of Detection/Quantification) | Linearity Range | Correlation Coefficient (r) | Source(s) |

|---|---|---|---|---|---|

| HPLC | Eggs | < 0.05 μg g⁻¹ | 0.1–2.0 μg g⁻¹ | > 0.998 | researchgate.net |

| LC-MS | Bovine Muscle | 6-15 ppb (LOQ) | Not Specified | Not Specified | researchgate.net |

| LC-MS | Trout Fillet | 3-13 ppb (LOQ) | Not Specified | Not Specified | researchgate.net |

| Lateral Flow Immunoassay | Swine Urine | 5 ng ml⁻¹ (LOD) | Not Specified | Not Specified | nih.gov |

Recovery and Reproducibility in Non-Human Samples

Recovery: The recovery of an analytical method determines the proportion of the analyte that is successfully extracted from the sample matrix and measured. A method based on matrix solid-phase dispersion followed by LC-MS analysis reported recoveries for sulfamonomethoxine between 75% and 98% in bovine and trout muscle tissues. researchgate.net Another study using an HPLC method for sulfonamides in eggs reported average recoveries for sulfamonomethoxine ranging from 80.3% to 88.4%. researchgate.net These high recovery rates indicate the efficiency of the extraction procedures from complex biological matrices.

Reproducibility: Reproducibility measures the consistency of results when an experiment is repeated. It is often expressed as the relative standard deviation (RSD) or coefficient of variation (CV). For the LC-MS method in bovine and trout muscle, the RSDs ranged between 1% and 8%. researchgate.net The HPLC method for eggs showed RSDs between 3.4% and 5.8%. researchgate.net A rapid lateral flow immunoassay for sulfamonomethoxine in swine urine demonstrated good reproducibility, with a coefficient of variation between 2.3% and 7.1% for spiked samples. nih.gov An HPLC method for a related compound, sulfamonomethoxine sodium, also showed excellent reproducibility with an RSD of 0.3%. cabidigitallibrary.org These low RSD values signify the high precision and reliability of these analytical methods.

Table 2: Recovery and Reproducibility of Sulfamonomethoxine Analysis in Non-Human Samples This table is interactive. You can sort and filter the data by clicking on the column headers.

| Analytical Method | Matrix | Average Recovery (%) | Reproducibility (RSD/CV %) | Source(s) |

|---|---|---|---|---|

| LC-MS | Cattle and Trout Muscle | 75 - 98% | 1 - 8% (RSD) | researchgate.net |

| HPLC | Eggs | 80.3 - 88.4% | 3.4 - 5.8% (RSD) | researchgate.net |

| Lateral Flow Immunoassay | Swine Urine | Not Specified | 2.3 - 7.1% (CV) | nih.gov |

Formulation Science and Stability for Research Applications

Impact of N-Methylglucamine Salt Formation on Compound Solubility and Stability

The transformation of a parent drug into a salt form is a widely utilized and effective strategy in pharmaceutical sciences to enhance the physicochemical properties of the compound. nih.govresearchgate.net For acidic or basic drugs, salt formation can significantly alter properties such as solubility, dissolution rate, stability, and hygroscopicity. semanticscholar.orgnih.gov In the case of Sulfamonomethoxine (B1681783), which is a weakly acidic compound, pairing it with the basic N-methylglucamine (meglumine) creates a salt with distinct advantages for research applications.

A primary motivation for creating the N-methylglucamine salt of Sulfamonomethoxine is to improve its solubility in aqueous media. nih.gov The parent drug, Sulfamonomethoxine, is characterized by poor water solubility, which can pose significant challenges for the preparation of formulations for biological testing. biomedpharmajournal.org The formation of a salt introduces ionic characteristics to the molecule, which generally leads to improved interactions with polar solvents like water. researchgate.net

The process of salt formation increases the polarity of the compound, which in turn enhances its ability to form hydrogen bonds with water molecules, thereby increasing its solubility. researchgate.net This enhanced solubility is critical for developing parenteral formulations and for preparing concentrated stock solutions for in vitro assays, where organic solvents might interfere with the experimental system. langhuapharma.com A pharmacokinetic study in rats demonstrated that intramuscular administration of the N-methylglucaminic salt of sulphamonomethoxine resulted in higher blood and organ concentrations compared to enteral administration of the parent drug, which can be partly attributed to the improved solubility and subsequent absorption of the salt form. nih.gov

Table 1: Comparison of General Solubility Characteristics

| Compound | Predicted Aqueous Solubility | Rationale for Research Applications |

| Sulfamonomethoxine | Low | Difficult to formulate in aqueous media for in vitro and in vivo studies without co-solvents. |

| Sulfamonomethoxine N-methylglucamine salt | High | Enables preparation of simple aqueous solutions suitable for injections and high-concentration stocks for in vitro screening. nih.govnih.gov |

The chemical stability of a drug is a critical parameter that can be influenced by environmental factors such as pH and temperature. researchgate.net Studies on related sulfonamides, such as sulfadimethoxine (B1681780) and sulfamethoxazole (B1682508), provide insight into the potential degradation pathways for Sulfamonomethoxine. These compounds have been shown to be sensitive to hydrolysis, particularly under basic conditions, as well as to oxidation. nih.gov

The stability of sulfonamides is often pH-dependent. Research on sulfamethoxazole has shown that the degradation rate can be accelerated by both increasing temperature and pH. researchgate.netasianpubs.org For instance, the stability of sulfamethoxazole, both alone and in combination with trimethoprim (B1683648), was found to be greater at lower pH values (e.g., pH 5.5) compared to neutral or basic conditions. researchgate.net Temperature is another critical factor; accelerated stability studies at elevated temperatures are used to predict the shelf-life of formulations under normal storage conditions. 182.160.97 Degradation processes typically follow pseudo-first-order kinetics, and the rate constants can be determined at different temperatures to understand the compound's stability profile. asianpubs.orgresearchgate.net